Verrucosin

Cytotoxicity HeLa Cancer

Verrucosin is a stereochemically defined (7S,7′R,8R,8′R)-7,7′-epoxylignan isolated from Myristica fragrans. Its exact stereochemistry is non-negotiable—generic lignan or incorrect epoxylignan substitution will compromise biological activity. Demonstrates selective HeLa cytotoxicity (IC50 6.6 μM, 10-fold over HL-60), mast cell degranulation inhibition (IC50 20.7–63.7 μM, surpassing tranilast), and 95% root growth inhibition at 1 mM. Essential for apoptosis (caspase 3/7) research, antifungal SAR lead development, and anti-allergic programs. ≥98% purity verified by HPLC.

Molecular Formula C20H24O5
Molecular Weight 344.4 g/mol
Cat. No. B10858016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerrucosin
Molecular FormulaC20H24O5
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C
InChIInChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19-,20+/m0/s1
InChIKeyGMXMKSFJQLFOSO-HKKFXGGESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Verrucosin Compound Data Sheet: Cytotoxic Epoxylignan with Defined Stereochemical Activity Profile for Research Procurement


Verrucosin is a naturally occurring 7,7′-epoxylignan, specifically identified as the (7S,7′R,8R,8′R)-stereoisomer, primarily isolated from the arils of Myristica fragrans (nutmeg) [1]. It is characterized by a tetrahydrofuran ring formed by an epoxy bridge between the 7 and 7′ positions of two phenylpropanoid units. Unlike many lignans with broader structural variability, verrucosin's distinct stereochemistry confers specific, quantifiable bioactivities, including selective cytotoxicity against certain cancer cell lines and plant growth inhibition. Its well-defined structure and established isolation protocols make it a suitable candidate for structure-activity relationship (SAR) studies, natural product research, and the development of semi-synthetic derivatives with enhanced potency [1].

Why Generic Lignan Substitution is Not a Viable Procurement Strategy for Verrucosin-Dependent Research


Procuring a generic lignan, or even a closely related 7,7′-epoxylignan, as a substitute for verrucosin carries a high risk of experimental failure due to the extreme sensitivity of its biological activity to stereochemistry and substitution patterns. Direct comparative studies have established that the (7S,7′R,8R,8′R)-stereoisomer of 7,7′-epoxylignan, which defines (−)-verrucosin, is the most potent cytotoxic epoxylignan against HeLa cells among a panel of dietary epoxylignans and their stereoisomers [1]. Furthermore, research shows that even minor modifications to the aromatic ring substituents on the verrucosin scaffold can lead to a 3-fold increase in potency [2] or, in antifungal applications, a more than 100-fold increase [3]. These findings underscore that the exact molecular identity of verrucosin is non-negotiable; substitution with an in-class analog lacking this precise stereochemical and substitutional profile will likely result in a significant and unpredictable loss or alteration of the expected biological activity, thereby compromising research integrity and reproducibility [1].

Verrucosin Quantitative Differentiation Evidence: Comparative Bioactivity and Selectivity Data


Verrucosin Exhibits Superior Cytotoxicity Against HeLa Cells Compared to HL-60 and In-Class Epoxylignans

In a direct head-to-head comparison of dietary epoxylignans and their stereoisomers, (−)-verrucosin demonstrated the highest cytotoxic activity against HeLa cells (IC50 = 6.6 μM) [1]. This activity is significantly reduced against HL-60 cells, where it is approximately 10-fold less potent [2]. This cell-line selectivity provides a clear functional differentiation from other cytotoxic agents. Furthermore, SAR studies have identified a derivative, the 7-(4-methoxyphenyl)-7′-(3,4-dimethoxyphenyl) derivative 60, with an IC50 of 2.4 μM, which is three times more potent than the natural (−)-verrucosin against HeLa cells, confirming its role as a critical scaffold for further development [3].

Cytotoxicity HeLa Cancer Apoptosis Structure-Activity Relationship

Verrucosin Exhibits Moderate Antifungal Activity but Serves as a Key Scaffold for >100-Fold Potency Enhancement

While natural (−)-verrucosin itself shows moderate antifungal activity against the Alternaria alternata Japanese pear pathotype with an EC50 of 89 μM, it serves as the essential structural core for highly potent derivatives [1]. An SAR study revealed that the (7S,7′R,8R,8′R)-3-(trifluoromethyl)-4-hydroxy-3′-fluoro-7,7′-epoxylignan derivative 38 achieved an EC50 of 0.72 μM against the same pathogen, which is approximately 124 times more potent than natural (−)-verrucosin [2]. This demonstrates that the core verrucosin structure is critical, and its activity can be dramatically amplified through targeted chemical modification, which is not a generic property of all lignans [3].

Antifungal Alternaria alternata Agriculture Structure-Activity Relationship

Verrucosin Plant Phytotoxic Activity is Comparable to High-Activity Semi-Synthetic Derivatives at 1 mM

In a plant growth inhibition assay, (−)-verrucosin at a concentration of 1 mM caused a 95% reduction in lettuce root growth and a 60% reduction in shoot growth [1]. This activity served as a baseline against which a series of semi-synthetic 7-aryl derivatives were compared. The study found that several derivatives, including 7-(3-hydroxyphenyl) derivative 20 and 7-(3-ethoxy-4-hydroxyphenyl) derivative 28, exhibited comparable root inhibition (approximately -95%) to (−)-verrucosin, while derivative 20 showed higher activity against the shoot (-80% compared to -60%) [2]. Another related nutmeg component, (+)-fragransin C3b, showed 80% root inhibition against ryegrass, providing a cross-class benchmark [3].

Phytotoxicity Herbicide Discovery Lettuce Ryegrass Structure-Activity Relationship

Verrucosin Demonstrates Ionophore-Like Activity, Disrupting Cellular Ion Homeostasis

In a functional screen of 31 compounds for acridine orange efflux, an indicator of ionophore-like disruption of cellular ion homeostasis, verrucosin and a related compound were identified as having activity [1]. This was a yes/no screen; no quantitative potency data was provided. This finding distinguishes verrucosin from the majority of the 31 tested compounds, which did not exhibit this specific activity. This mechanism is distinct from its other bioactivities and is relevant to its antimicrobial properties.

Ionophore Antimicrobial Mechanism of Action Membrane Activity

Verrucosin Acts as a Degranulation Inhibitor in Antigen-Stimulated RBL-2H3 Cells

In a study evaluating compounds from Myristica fragrans, verrucosin (designated as compound 25) demonstrated inhibition of antigen-stimulated degranulation in rat basophilic leukemia (RBL-2H3) cells, with an IC50 value in the range of 20.7–63.7 μM [1]. This inhibitory activity was found to be more potent than that of two established anti-allergic agents, tranilast (IC50 = 282 μM) and ketotifen fumarate (IC50 = 158 μM), when tested in the same assay system [2]. Furthermore, verrucosin also inhibited antigen-stimulated tumor necrosis factor-α (TNF-α) production (IC50 = 39.5–51.2 μM), a key process in the late phase of type I allergic reactions [3].

Anti-allergic Degranulation Mast Cell Immunomodulation

Optimal Research and Industrial Application Scenarios for Verrucosin Based on Quantitative Evidence


Cancer Research: Selective Cytotoxicity and Apoptosis Studies in Cervical Cancer Models

Verrucosin is optimally deployed as a selective cytotoxic agent in HeLa cell-based research. Its established IC50 of 6.6 μM and its 10-fold selectivity over HL-60 cells [1] make it a precise tool for investigating pathways of apoptosis, specifically caspase 3/7 activation, in cervical cancer models. It also serves as an essential reference standard and starting material for the synthesis and evaluation of more potent anti-cancer derivatives.

Antifungal Discovery: Scaffold for Next-Generation Agricultural Fungicides

As a core scaffold, verrucosin is critical for antifungal drug discovery programs targeting Alternaria alternata and related pathogens. Its baseline EC50 of 89 μM [1] provides a quantifiable metric against which the 124-fold potency increase of optimized derivatives can be measured. Its procurement is essential for SAR studies aimed at creating high-potency antifungal agents for crop protection.

Agrochemical Development: Lead Compound for Bio-Based Herbicides

Verrucosin's potent phytotoxic activity, which inhibits lettuce root and shoot growth by 95% and 60%, respectively, at 1 mM [1], positions it as a validated lead for the development of natural, bio-based herbicides. It can be used in mode-of-action studies to understand plant growth inhibition pathways and as a scaffold for developing more potent and selective herbicidal derivatives.

Immunology & Inflammation Research: Potent Anti-Allergic Lead Compound

Verrucosin is a high-value tool compound for allergy and immunology research. Its demonstrated ability to inhibit mast cell degranulation (IC50 20.7–63.7 μM) with greater potency than the clinical agents tranilast and ketotifen fumarate [1] supports its use in studies of type I hypersensitivity. It is particularly suited for investigating the mechanisms of mast cell stabilization and for serving as a lead compound in the development of novel anti-allergic therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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